molecular formula C₁₀H₁₅NO₃ B050500 Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 36127-17-0

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B050500
CAS No.: 36127-17-0
M. Wt: 197.23 g/mol
InChI Key: WXEMSGQRTGSYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₅NO₃ and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold(III) Tetrachloride Salt Interaction

A study on the gold(III) tetrachloride salt of L-cocaine, which is closely related to methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, highlights its structural properties. The research detailed the intra- and intermolecular interactions, specifically hydrogen bonding and close contacts, which are crucial for understanding the molecular and crystal structure of related compounds (Wood, Brettell, & Lalancette, 2007).

Synthesis and Cyclization Reactions

The synthesis of bridged azabicyclic compounds using radical translocation reactions has been extensively studied. Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine-2-carboxylate, upon treatment with specific reagents, leads to regioselective cyclization, yielding 8-azabicyclo[3.2.1]octane derivatives. These processes are instrumental in the development of new synthetic methodologies for azabicyclic compounds, highlighting the versatility of such chemical structures in synthetic organic chemistry (Ikeda, Kugo, & Sato, 1996).

Conformational Studies

Research into the conformation and charge distribution of bicyclic β-lactams provides insights into structure-activity relationships. By analyzing different derivatives of the azabicyclo[3.2.1]octane system, scientists can infer the impact of molecular conformation on the biological activity and stability of potential pharmaceuticals (Fernández, Carballiera, & Ríos, 1992).

Novel Synthesis Approaches

Innovative synthesis techniques have been developed for creating conformationally constrained analogues of known biologically active molecules. For instance, the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a new proline analogue demonstrates the potential of using the azabicyclo[3.2.1]octane skeleton to create rigid frameworks for peptidomimetics and other bioactive compounds (Casabona, Jiménez, & Cativiela, 2007).

Biochemical Analysis

Biochemical Properties

Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are crucial in both vertebrates and invertebrates . These interactions can influence various physiological activities, such as mood, appetite, and intestinal movements. The compound’s interaction with 5-HT receptors also suggests potential nematicidal activity, making it a candidate for developing environmentally friendly pesticides .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT receptors can alter neurotransmitter release and uptake, impacting neuronal communication and behavior . Additionally, the compound’s effects on gene expression can lead to changes in protein synthesis and cellular responses, highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with 5-HT receptors involves binding to the receptor sites, leading to either agonistic or antagonistic effects . This binding can result in the inhibition or activation of downstream signaling pathways, ultimately affecting cellular functions and physiological responses. Additionally, the compound’s influence on gene expression can modulate the production of specific proteins, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter activity and improving physiological functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The study of its metabolic pathways can provide insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biological effects. Studying its subcellular localization can provide valuable insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMSGQRTGSYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(=O)C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957545
Record name 2-(Carbomethoxy)-3-tropinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36127-17-0
Record name 2-(Carbomethoxy)-3-tropinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36127-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 36127-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Carbomethoxy)-3-tropinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2-carbomethoxy-3-tropinone in cocaine biosynthesis?

A1: 2-Carbomethoxy-3-tropinone is a crucial intermediate in the cocaine biosynthesis pathway within Erythroxylum coca plants. [, , ] It is not directly converted to cocaine, but rather undergoes a two-step transformation. First, it is reduced to methylecgonine by the enzyme methylecgonone reductase. [] This enzyme, belonging to the aldo-keto reductase family, exhibits high specificity for 2-carbomethoxy-3-tropinone and catalyzes the stereospecific reduction to form the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] Subsequently, methylecgonine is esterified with benzoyl-CoA by a BAHD acyltransferase enzyme, yielding cocaine. []

Q2: How does the biosynthetic pathway of cocaine in Erythroxylum coca differ from that in Solanaceae plants?

A2: Interestingly, the tropinone reduction step in cocaine biosynthesis differs significantly between Erythroxylum coca (Erythroxylaceae) and plants from the Solanaceae family (e.g., Atropa belladonna). [] While Solanaceae species utilize short-chain dehydrogenase/reductase (SDR) enzymes for tropinone reduction, Erythroxylum coca employs an aldo-keto reductase (AKR), namely methylecgonone reductase. [] This distinction highlights an example of convergent evolution, where different enzyme families have evolved to catalyze similar reactions in separate lineages. []

Q3: What is the significance of the stereospecificity of methylecgonone reductase in cocaine biosynthesis?

A3: Methylecgonone reductase displays strict stereospecificity, exclusively reducing 2-carbomethoxy-3-tropinone to the 2-carbomethoxy-3β-tropine (methylecgonine) isomer. [] This specificity is crucial because only the (+) enantiomer of 2-carbomethoxy-3-tropinone is effectively converted to cocaine within the plant. [] The utilization of a stereospecific enzyme ensures the production of the correct enantiomer, ultimately contributing to the formation of biologically active cocaine.

Q4: Where in Erythroxylum coca plants is 2-carbomethoxy-3-tropinone primarily metabolized?

A4: The highest activity and expression levels of methylecgonone reductase, the enzyme responsible for metabolizing 2-carbomethoxy-3-tropinone, are observed in young, expanding leaves of Erythroxylum coca. [] This finding contrasts with tropane alkaloid biosynthesis in Solanaceae plants, where the process primarily occurs in root tissues. [] The distinct localization of enzymatic activity within different plant parts further underscores the independent evolution of tropane alkaloid biosynthesis pathways in these families.

Q5: How can 2-carbomethoxy-3-tropinone be used in synthetic chemistry?

A5: (R)-2-Carbomethoxy-3-tropinone serves as a valuable starting material in the synthesis of various diaryltropane derivatives, including those with potential pharmaceutical applications. [] For example, it can be chemically transformed into (R)-2-aryl-2-tropinone, which is a key intermediate in the synthesis of both (R)-2β,3β- and (R)-2α,3α-diaryltropanes. [] These compounds, particularly (R)-3β-(4-methylphenyl)-2β-phenyltropane (RTI-422), have been investigated for their binding affinity to dopamine, serotonin, and norepinephrine transporters, highlighting their potential as pharmacological tools or therapeutic leads. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.